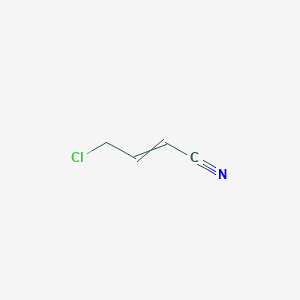![molecular formula C27H48 B14699232 (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene CAS No. 25269-18-5](/img/structure/B14699232.png)
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a complex organic molecule It is a polycyclic hydrocarbon with a cyclopenta[a]phenanthrene core structure, which is characteristic of many biologically significant steroids and terpenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene typically involves multiple steps, including cyclization, hydrogenation, and functional group modifications. The reaction conditions often require precise control of temperature, pressure, and the use of catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or hydrocarbons.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a model system for studying polycyclic hydrocarbon reactions and stereochemistry. Its complex structure makes it an interesting subject for synthetic organic chemistry research.
Biology
In biology, derivatives of this compound are studied for their potential roles in biological processes, such as hormone activity and enzyme interactions. Its structural similarity to steroids makes it relevant in endocrinology research.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules. Its stability and reactivity make it valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other polycyclic hydrocarbons and steroids, such as cholesterol, testosterone, and estradiol. These compounds share structural features and biological activities with (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of unique functional groups that confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
25269-18-5 |
|---|---|
Molekularformel |
C27H48 |
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21?,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
XIIAYQZJNBULGD-XMUXRCGESA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)



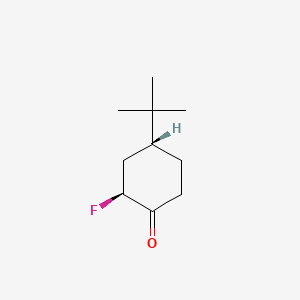
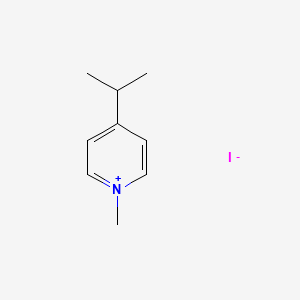
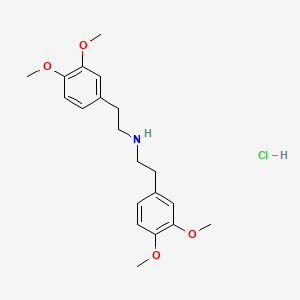
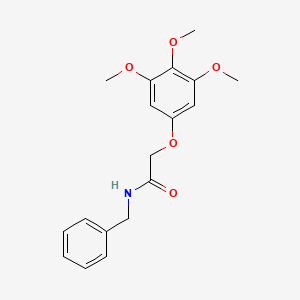
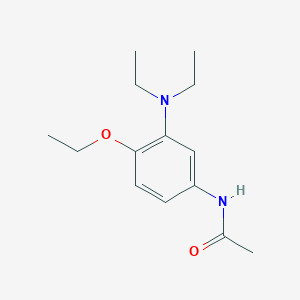
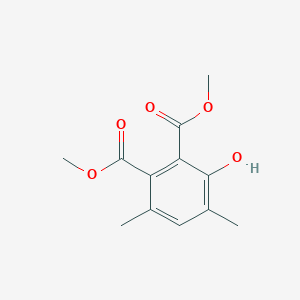
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)

